Enhanced COX-2 Inhibition Potency vs. Unsubstituted Biphenylacetic Acid
4-(2-Chloro-5-methoxyphenyl)phenylacetic acid inhibits recombinant human COX-2 with an IC50 of 367 nM [1]. This represents a 2.7-fold improvement in potency compared to felbinac (4-biphenylacetic acid), which inhibits human COX-2 with an IC50 of 976 nM . While 2-(2-chloro-5-methoxyphenyl)acetic acid shows an IC50 of 200 nM against mouse COX-2, this value was obtained in a non-human ortholog under differing assay conditions, precluding direct potency comparisons [2].
| Evidence Dimension | COX-2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 367 nM |
| Comparator Or Baseline | Felbinac: IC50 = 976 nM; 2-(2-Chloro-5-methoxyphenyl)acetic acid: IC50 = 200 nM (mouse) |
| Quantified Difference | 2.7-fold more potent than felbinac; 1.8-fold less potent than 2-(2-chloro-5-methoxyphenyl)acetic acid (mouse) |
| Conditions | Recombinant human COX-2, 2 min incubation, arachidonic acid substrate, ELISA detection of PGF2α |
Why This Matters
For researchers seeking a biphenylacetic acid scaffold with improved COX-2 inhibition over the parent compound felbinac, this compound offers a measurable potency advantage while retaining the biphenyl core.
- [1] BindingDB. BDBM50515743 (CHEMBL4448990). Affinity Data: IC50 = 367 nM for recombinant human COX-2. View Source
- [2] BindingDB. BDBM50375607 (CHEMBL259218). Affinity Data: IC50 = 200 nM for purified mouse COX-2. View Source
